REACTION_CXSMILES
|
C([O:3][P:4]([CH2:9][C:10]1[CH:11]=[C:12]([C:21]([O:23]CC)=[O:22])[CH:13]=[C:14]([C:16]([O:18]CC)=[O:17])[CH:15]=1)([O:6]CC)=[O:5])C>Cl>[P:4]([CH2:9][C:10]1[CH:15]=[C:14]([C:16]([OH:18])=[O:17])[CH:13]=[C:12]([C:21]([OH:23])=[O:22])[CH:11]=1)([OH:6])([OH:5])=[O:3]
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Name
|
diethyl 5-[(diethoxyphosphinyl)methyl]-1,3-benzenedicarboxylate
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Quantity
|
0.186 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CC=1C=C(C=C(C1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resulting precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CC=1C=C(C=C(C1)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.057 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |